Elevated Lipophilicity (XLogP) Drives CNS Drug-Likeness Compared to the Unsubstituted Parent Scaffold
The introduction of a methyl group at the 7-position significantly increases lipophilicity, a key parameter for optimizing central nervous system (CNS) drug candidates. The target compound has a computed XLogP3-AA of 0.2, representing a substantial increase over the unsubstituted parent scaffold's value of -0.3 [1][2]. This shift into positive logP territory is critical for improving passive membrane permeability and blood-brain barrier penetration, a common goal in CNS drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 0.2 |
| Comparator Or Baseline | 1,4-Dioxa-8-azaspiro[4.5]decane (Parent Scaffold, CAS 177-11-7): XLogP3-AA = -0.3 |
| Quantified Difference | Delta XLogP = 0.5 log units |
| Conditions | Computed property by XLogP3 3.0 (PubChem release). |
Why This Matters
For procurement decisions, this physicochemical distinction means the 7-methyl analog is a superior starting point for CNS-focused medicinal chemistry projects where improved membrane permeability is a target product profile requirement.
- [1] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 67435, 1,4-Dioxa-8-azaspiro[4.5]decane. View Source
- [2] National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 72207829, (7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane. View Source
